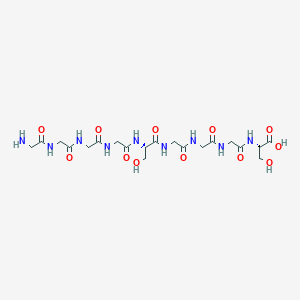
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine residues and two serine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process and allow for the large-scale production of peptides with high purity and yield. Optimization of reaction conditions, such as temperature, solvent, and coupling reagents, is crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or functional groups with appropriate coupling reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The serine residues may play a role in binding to receptors or enzymes, while the glycine residues provide structural flexibility. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-serine: A simpler peptide with similar structural features.
Glycylglycyl-L-serine: Another peptide with additional glycine residues.
L-serylglycylglycyl-L-serine: A peptide with a different arrangement of glycine and serine residues.
Uniqueness
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is unique due to its extended sequence of glycine residues, which provides flexibility and potential for diverse interactions. The presence of two serine residues also allows for specific binding and reactivity, distinguishing it from simpler peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
459431-96-0 |
|---|---|
Molecular Formula |
C20H33N9O12 |
Molecular Weight |
591.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H33N9O12/c21-1-12(32)22-2-13(33)23-3-14(34)25-6-17(37)28-10(8-30)19(39)27-5-16(36)24-4-15(35)26-7-18(38)29-11(9-31)20(40)41/h10-11,30-31H,1-9,21H2,(H,22,32)(H,23,33)(H,24,36)(H,25,34)(H,26,35)(H,27,39)(H,28,37)(H,29,38)(H,40,41)/t10-,11-/m0/s1 |
InChI Key |
NIDFFYQDQLKHFD-QWRGUYRKSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


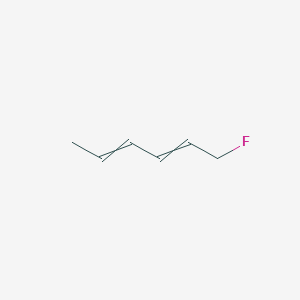

![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
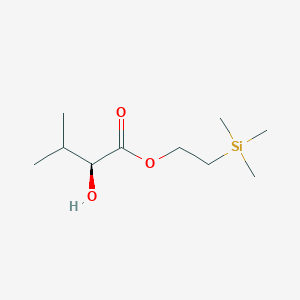
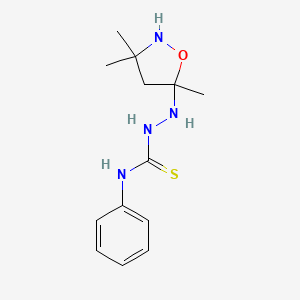
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
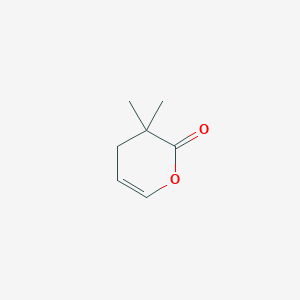
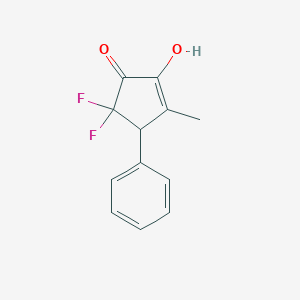
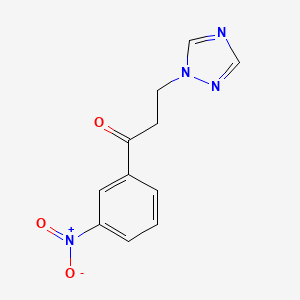
oxophosphanium](/img/structure/B14257939.png)
